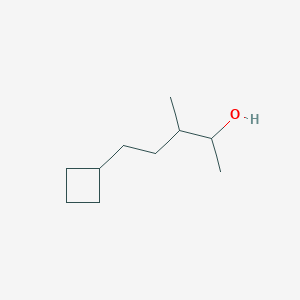

5-Cyclobutyl-3-methylpentan-2-ol

CAS No.:

Cat. No.: VC17809850

Molecular Formula: C10H20O

Molecular Weight: 156.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20O |

|---|---|

| Molecular Weight | 156.26 g/mol |

| IUPAC Name | 5-cyclobutyl-3-methylpentan-2-ol |

| Standard InChI | InChI=1S/C10H20O/c1-8(9(2)11)6-7-10-4-3-5-10/h8-11H,3-7H2,1-2H3 |

| Standard InChI Key | AIUASTNIRWJOPQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCC1CCC1)C(C)O |

Introduction

Structural and Nomenclature Considerations

IUPAC Nomenclature and Isomeric Variants

The systematic name 5-cyclobutyl-3-methylpentan-2-ol denotes a five-carbon chain (pentan) with an alcohol group at position 2, a methyl branch at position 3, and a cyclobutyl substituent at position 5. The cyclobutyl group introduces significant steric strain due to its four-membered ring geometry, distinguishing it from the more common cyclohexyl analogs .

Key structural features:

-

Backbone: Pentan-2-ol (C5H11OH)

-

Substituents:

-

Methyl (–CH3) at C3

-

Cyclobutyl (C4H7) at C5

-

The compound’s SMILES notation is CC(CCC1CCC1)C(C)O, reflecting its branching and ring structure .

Stereochemical Complexity

Synthetic Methodologies

Cyclobutane Ring Construction

The cyclobutyl group’s synthesis often employs ring-contraction strategies or photochemical [2+2] cycloadditions. A notable method from recent literature involves hypervalent iodine-mediated nitrogen transfer to pyrrolidines, enabling stereoselective cyclobutane formation . For example, Chapman et al. demonstrated that HTIB (hydroxy(tosyloxy)iodobenzene) and ammonium carbamate convert pyrrolidines to cyclobutanes with >20:1 diastereomeric ratios .

Proposed pathway for 5-cyclobutyl-3-methylpentan-2-ol:

-

Pyrrolidine precursor synthesis: Introduce methyl and hydroxymethyl groups via allylic alkylation.

-

Ring contraction: Apply HTIB and NH3 surrogates to induce C–N bond cleavage and cyclobutane formation .

-

Reduction: Convert ketone intermediates to secondary alcohols using NaBH4 or catalytic hydrogenation.

Challenges in Stereocontrol

The cyclobutyl ring’s strain (≈26 kcal/mol) complicates stereoselective synthesis. Kinetic trapping during ring closure often dictates stereochemistry, as seen in Reisman’s synthesis of psiguadial B, where a Wolff rearrangement/asymmetric ketene addition established cyclobutane stereocenters .

Physicochemical Properties

Computed Molecular Properties

Using PubChem’s computational algorithms , key properties for 5-cyclobutyl-3-methylpentan-2-ol are predicted:

| Property | Value | Method/Source |

|---|---|---|

| Molecular formula | C11H20O | PubChem 2.2 |

| Molecular weight | 170.28 g/mol | PubChem 2.2 |

| XLogP3 | 3.4 | XLogP3 3.0 |

| Hydrogen bond donors | 1 | Cactvs 3.4.8.18 |

| Rotatable bonds | 4 | Cactvs 3.4.8.18 |

| Topological polar surface | 20.2 Ų | Cactvs 3.4.8.18 |

Comparative Analysis with Cyclohexyl Analog

Replacing cyclobutyl with cyclohexyl (as in PubChem CID 165750081 ) increases molecular weight (184.32 g/mol) and hydrophobicity (XLogP3 4.4 vs. 3.4), highlighting the cyclobutyl group’s compactness and reduced lipid affinity.

Spectroscopic Characterization

Predicted NMR Signatures

-

¹H NMR (CDCl3):

-

δ 1.10–1.30 (m, cyclobutyl CH2)

-

δ 1.40 (d, J=6.5 Hz, C3–CH3)

-

δ 3.60 (m, C2–OH)

-

-

¹³C NMR:

-

δ 73.5 (C2–OH)

-

δ 35.2 (cyclobutyl quaternary carbon)

-

Mass Spectrometry Fragmentation

Expected fragments include m/z 152.2 [M–H2O]⁺ and m/z 95.1 (cyclobutyl ion). High-resolution MS would resolve the exact mass at 170.1565 Da .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume